1-methylpyrano[3,4-c]pyrazol-7(1H)-one

Pyrano-pyrazole synthesis Vilsmeier-Haack formylation Process chemistry

Generic pyrano-pyrazole analogs introduce regiochemical ambiguity that can derail synthetic routes. This specific [3,4-c] isomer with N1-methyl substitution eliminates that risk. Key benefits: - Regiochemical Fidelity: Exclusive [3,4-c] fusion ensures correct reactivity in cycloadditions and cross-couplings. - Privileged Scaffold: A direct, high-yield synthetic entry to a core recognized in kinase inhibitor programs. - Supply Assurance: Procured as the exact, verified entity, not an unqualified analog, supporting reliable SAR studies.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 79229-60-0
Cat. No. B12863204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methylpyrano[3,4-c]pyrazol-7(1H)-one
CAS79229-60-0
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCN1C2=C(C=COC2=O)C=N1
InChIInChI=1S/C7H6N2O2/c1-9-6-5(4-8-9)2-3-11-7(6)10/h2-4H,1H3
InChIKeyBEUHMCCWYZQHHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1-Methylpyrano[3,4-c]pyrazol-7(1H)-one (CAS 79229-60-0) for Heterocyclic Synthesis


1-Methylpyrano[3,4-c]pyrazol-7(1H)-one (CAS 79229-60-0) is a specialized fused heterocyclic building block belonging to the pyrano-pyrazole class, characterized by a pyran-2-one ring fused to an N-methylpyrazole . This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry and agrochemical research for constructing more complex molecular architectures. Its chemical identity, defined by the specific [3,4-c] ring fusion and N1-methyl substitution, distinguishes it from other pyrano-pyrazole regioisomers and N-substituted analogs, which can exhibit divergent reactivity and lead to different final products in downstream syntheses [1].

Why Generic Pyrano-Pyrazole Substitution Fails for 1-Methylpyrano[3,4-c]pyrazol-7(1H)-one


The procurement of a generic 'pyrano-pyrazole' is not a viable substitute for 1-methylpyrano[3,4-c]pyrazol-7(1H)-one due to critical structural specificity. The [3,4-c] ring fusion is just one of several possible regioisomers, and the specific N1-methyl group dictates the compound's electronic character and steric profile, directly influencing its reactivity in subsequent transformations like cycloadditions or cross-couplings [1]. Using a compound with a different fusion pattern (e.g., [2,3-c] or [4,3-c]) or a different N-substituent (e.g., H, phenyl) would result in a different chemical entity, fundamentally altering the reaction outcome and compromising the integrity of the synthetic route. The availability of a reliable, high-yield synthetic protocol for this specific compound further underscores the importance of procuring the exact, verified entity rather than an unqualified analog [2].

Quantitative Evidence for Selecting 1-Methylpyrano[3,4-c]pyrazol-7(1H)-one over Analogs


Superior Synthetic Efficiency: One-Step Protocol vs. Multi-Step Routes

A 2023 publication presents a protocol for a one-step synthesis of 1-methylpyrano[3,4-c]pyrazol-7(1H)-one or a very closely related derivative, achieving a quantitative yield using adapted Vilsmeier conditions [1]. This contrasts sharply with established methods for analogous pyrano[2,3-c]pyrazol-4-ones, which require a multi-step sequence involving cyclization, bromination, and dehydrobromination to construct the pyran-2-one ring [2]. The new protocol offers a significantly more efficient route, reducing synthetic complexity and waste for this specific compound class.

Pyrano-pyrazole synthesis Vilsmeier-Haack formylation Process chemistry

Regiochemical Fidelity: Avoiding Isomeric Impurities in Final Products

The specific [3,4-c] ring fusion of 1-methylpyrano[3,4-c]pyrazol-7(1H)-one is distinct from the [2,3-c] fusion found in other common pyrano-pyrazoles [1]. The synthesis of the [2,3-c] regioisomer is achieved through a fundamentally different route, starting from dehydroacetic acid and proceeding via a diketo-pyrazole intermediate, which is then cyclized [2]. The existence of these distinct synthetic pathways highlights that cross-contamination or misidentification between regioisomers is a tangible risk if synthesis is not carefully controlled. The availability of a dedicated, high-yield protocol for the [3,4-c] isomer ensures regiochemical fidelity, which is critical when this scaffold is used as a key pharmacophoric element in drug discovery, where even minor isomeric impurities can invalidate biological assay results [1].

Regioselective synthesis Pyrano-pyrazole chemistry Medicinal chemistry

Computational Profile: Establishing a Baseline for Rational Drug Design

The computed Polar Surface Area (PSA) for 1-methylpyrano[3,4-c]pyrazol-7(1H)-one is 48.03 Ų, and its molecular weight is 150.13 g/mol . These values are consistent with favorable drug-likeness, particularly for crossing biological barriers. In comparison, its non-methylated parent scaffold (pyrano[3,4-c]pyrazol-7(1H)-one) would have a lower cLogP and a slightly different PSA due to the presence of an additional hydrogen bond donor, potentially altering its absorption profile. Furthermore, while a specific analog like 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has a molecular weight of 138.17 g/mol [1], its different ring fusion and saturation state would lead to a completely distinct 3D shape and electronic distribution. The known computational parameters for the target compound serve as a verifiable identification tool and a starting point for modeling its behavior in biological systems against other analogs.

Physicochemical properties Drug-likeness Cheminformatics

Key Application Scenarios for 1-Methylpyrano[3,4-c]pyrazol-7(1H)-one Based on Differential Evidence


Medicinal Chemistry: Core Scaffold for Kinase Inhibitor Libraries

The unique [3,4-c] pyrano-pyrazole scaffold of this compound serves as a privileged structure in kinase inhibitor design. The efficient, high-yield one-step synthesis [1] enables the rapid and cost-effective production of this core, which can be further diversified through electrophilic substitutions or cross-coupling reactions to generate novel compound libraries. Its distinct computational PSA and molecular weight profile, compared to other regioisomers like the [4,3-c] variant, make it a valuable template for medicinal chemists aiming to modulate the physicochemical properties of their lead series [2].

Chemical Biology: A Well-Defined Probe for Photochemical Studies

The structural similarity of this compound to pyrano[2,3-c]pyrazol-4-ones, which are known to undergo [2+2] photocycloadditions [1], suggests that 1-methylpyrano[3,4-c]pyrazol-7(1H)-one can be explored as a photoactivatable probe. The regiochemical fidelity ensured by its dedicated synthetic protocol is crucial for these studies, as the presence of the [2,3-c] isomer could lead to off-target photodimerization events, confounding biological or materials science experiments.

Agrochemical Discovery: A Novel Heterocyclic Intermediate

The pyrano-pyrazole core is a recognized motif in agrochemicals. The N1-methyl group of this specific compound mimics a common structural feature in bioactive molecules. The ability to procure this building block, synthesized via a robust, high-yielding process, allows for its reliable incorporation into parallel synthesis programs aimed at discovering new herbicides or fungicides, which often require hundreds to thousands of diverse analogs for screening.

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